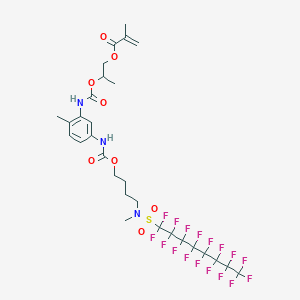

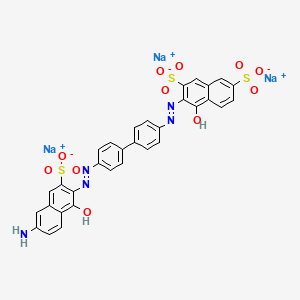

3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Direct Violet 27 is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant violet color and is primarily used in the textile industry for dyeing cotton, silk, wool, and other cellulosic fibers. Direct dyes are anionic dyes that are applied directly to the substrate in a neutral or alkaline bath, making them one of the most cost-effective groups of dyes used for dyeing cellulosic materials .

Vorbereitungsmethoden

The synthesis of Direct Violet 27 involves the formation of azo bonds, which are characteristic of many direct dyes. The typical synthetic route includes the diazotization of aromatic amines followed by coupling with aromatic compounds. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may include the use of microwave radiation to improve the sustainability and efficiency of the dyeing process .

Analyse Chemischer Reaktionen

Direct Violet 27 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative decolorization in the presence of peroxodisulfate-silver (I) as a redox system. This reaction is catalyzed by silver (I) through the formation of silver (II), a strong oxidizing agent. The reaction rate increases with decreasing pH, and the major products formed include intermediates and final products resulting from the degradation of the dye .

Wissenschaftliche Forschungsanwendungen

Direct Violet 27 has a wide range of scientific research applications. In the textile industry, it is used for dyeing cotton, silk, wool, and other cellulosic fibers. It is also used in the printing industry for producing vibrant colors in inks. Additionally, Direct Violet 27 is used in environmental studies for the removal of dyes from wastewater using novel bentonite nanocomposites . The dye’s properties make it suitable for various applications in chemistry, biology, medicine, and industry.

Wirkmechanismus

The mechanism of action of Direct Violet 27 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules adhere to the fabric molecules without the need for additional chemicals. The molecular targets and pathways involved include the formation of hydrogen bonds with the hydroxyl groups present in cellulosic fibers, allowing the dye to impart color to the substrate .

Vergleich Mit ähnlichen Verbindungen

Direct Violet 27 can be compared with other similar compounds such as Pigment Violet 27 and Pigment Violet 3. While Pigment Violet 27 has a similar bluish-violet shade, it is more cost-effective and has higher coloring strength compared to Pigment Violet 3. Both pigments are used in various applications, including inks and coatings, but Direct Violet 27 is unique in its application as a direct dye for textiles .

Similar Compounds

- Pigment Violet 27

- Pigment Violet 3

- Direct Blue 1

- Direct Orange 25

Direct Violet 27 stands out due to its vibrant color, cost-effectiveness, and wide range of applications in various industries.

Eigenschaften

CAS-Nummer |

85749-99-1 |

|---|---|

Molekularformel |

C32H20N5Na3O11S3 |

Molekulargewicht |

815.7 g/mol |

IUPAC-Name |

trisodium;3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H23N5O11S3.3Na/c33-21-5-11-25-19(13-21)15-27(50(43,44)45)29(31(25)38)36-34-22-6-1-17(2-7-22)18-3-8-23(9-4-18)35-37-30-28(51(46,47)48)16-20-14-24(49(40,41)42)10-12-26(20)32(30)39;;;/h1-16,38-39H,33H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |

InChI-Schlüssel |

DEDFAYCDKJEVQZ-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

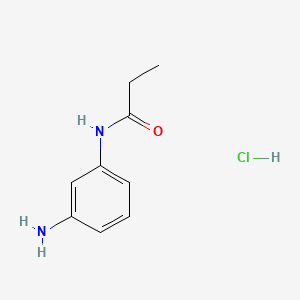

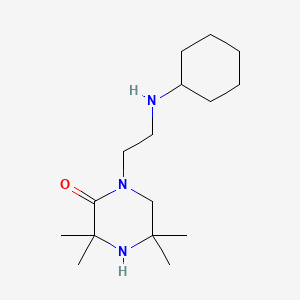

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)